Ethyl 2-methyl-D-cysteinate
Description
Contextualization within Chiral Amino Acid Chemistry
Chiral amino acids are fundamental to the chemistry of life, with the vast majority of naturally occurring amino acids existing in the L-configuration. wikipedia.org D-amino acids, while less common, play crucial roles in various biological processes. wikipedia.org The introduction of an alkyl substituent at the α-position, as seen in Ethyl 2-methyl-D-cysteinate, creates an α,α-disubstituted amino acid. This structural feature significantly restricts the conformational freedom of the molecule, a property that can be strategically exploited in the design of peptides and other bioactive molecules to enforce specific secondary structures. jst.go.jp The stereochemistry of this compound is defined by its D-enantiomeric form, which contrasts with the L-configuration of proteinogenic amino acids.
Significance as a Chiral Building Block in Organic Synthesis
The primary value of this compound in organic synthesis lies in its role as a chiral building block. Chiral building blocks are enantiomerically pure compounds used as starting materials to introduce a specific stereocenter into a target molecule. This is crucial in the synthesis of pharmaceuticals and other biologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
The presence of the α-methyl group and the thiol functionality in this compound offers multiple points for chemical modification, allowing for the construction of complex molecular architectures with a high degree of stereocontrol. doi.org For instance, thiazolidines derived from cysteine have been extensively used as intermediates in the synthesis of 2-alkyl cysteines. doi.org
Historical Development and Early Research Directions
Research into α,α-disubstituted amino acids has a long history, with early work focusing on understanding their unique conformational properties and their impact on peptide structure. jst.go.jp The development of synthetic routes to access optically active α,α-disubstituted amino acids, including methylated and ethylated derivatives, was a significant area of investigation. jst.go.jpacs.org These methods often employed chiral auxiliaries to control the stereochemical outcome of alkylation reactions. acs.org Early research also explored the use of these modified amino acids in the synthesis of peptides with constrained conformations, such as those forming 3(10)-helical structures. jst.go.jp
Overview of Research Scope and Academic Significance
The academic significance of this compound and related compounds spans several areas of chemical research. In medicinal chemistry, derivatives of D-cysteine, including its ethyl ester, have been investigated for their potential therapeutic applications. For example, D-cysteine ethyl ester has been studied for its ability to reverse the adverse effects of opioids without compromising their analgesic properties. frontiersin.orgnih.gov This research highlights the potential of using cell-permeant thiol esters to modulate biological pathways. frontiersin.orgfrontiersin.org
In the field of peptide science, the incorporation of α,α-disubstituted amino acids like 2-methyl-cysteine is a key strategy for designing peptidomimetics with enhanced stability and specific biological activities. rsc.org The restricted conformation of these amino acids can lead to peptides with well-defined secondary structures, which is crucial for their interaction with biological targets. jst.go.jp
Furthermore, the synthesis of complex natural products and other target molecules often relies on the availability of versatile chiral building blocks like this compound. scielo.br The development of new synthetic methods to prepare such compounds and their application in total synthesis continues to be an active area of research. doi.orglsu.edu
Interactive Data Table: Properties of Cysteine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Chirality | Key Feature |
| L-Cysteine | C3H7NO2S | 121.16 | L | Proteinogenic amino acid wikipedia.org |
| D-Cysteine | C3H7NO2S | 121.16 | D | Non-proteinogenic enantiomer wikipedia.org |
| This compound | C6H13NO2S | 163.24 | D | α-methylated, ethyl ester |
| L-Cysteine ethyl ester hydrochloride | C5H12ClNO2S | 185.67 | L | Ethyl ester derivative sigmaaldrich.com |
| D-Cysteine ethyl ester hydrochloride | C5H12ClNO2S | 185.67 | D | Ethyl ester derivative biosynth.com |
Structure
3D Structure
Properties
CAS No. |
710941-52-9 |
|---|---|
Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H13NO2S/c1-3-9-5(8)6(2,7)4-10/h10H,3-4,7H2,1-2H3/t6-/m1/s1 |
InChI Key |
RIJQKIFTFSSRSH-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)[C@@](C)(CS)N |
Canonical SMILES |
CCOC(=O)C(C)(CS)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Methyl D Cysteinate and Its Stereoisomers
Strategies for Stereoselective Synthesis of α-Methylated Cysteine Derivatives
The creation of the quaternary chiral center in α-methylated cysteine derivatives with high stereochemical fidelity is the primary focus of synthetic efforts. Both enantioselective and diastereoselective methods have been successfully developed to address this challenge.
Enantioselective Approaches
Enantioselective strategies aim to directly produce one enantiomer of the target molecule in excess over the other. A notable example is the synthesis of Boc-α-methyl-D-cysteine through the regioselective ring-opening of a key β-lactone intermediate. ankara.edu.tracs.org
This approach commences with the Sharpless asymmetric dihydroxylation of methacrylic acid, which establishes the initial stereocenter with high enantioselectivity. acs.org The resulting diol is then converted through a series of steps, including esterification and cyclization, to form a cyclic sulfite (B76179). Nucleophilic opening of this sulfite with sodium azide, followed by reduction and protection, yields Boc-α-methyl-D-serine. This intermediate is then cyclized via a Mitsunobu reaction to form the crucial Boc-α-methyl-D-serine-β-lactone. ankara.edu.tracs.org
The final and key step involves the regioselective ring-opening of this β-lactone with a thiol nucleophile. Treatment with 4-methoxybenzyl thiol (PMBSH) in the presence of cesium carbonate leads to the desired Boc-α-methyl-D-cysteine(PMB)-OH with high yield and selectivity. ankara.edu.tracs.org The ethyl ester can then be obtained through standard esterification procedures.
| Entry | Thiol Nucleophile | Product | Yield (%) |
| 1 | 4-Methoxybenzyl thiol (PMBSH) | Boc-α-methyl-D-cysteine(PMB)-OH | 91 |
| 2 | Cbz-cysteine-OEt | Boc-α-Me-D-Cys(PMB)-L-Cys(Cbz)-OEt | 83 |
| 3 | Fmoc-cysteine-OtBu | Boc-α-Me-D-Cys(PMB)-L-Cys(Fmoc)-OtBu | 95 |
Diastereoselective Routes
Diastereoselective methods involve the use of a chiral auxiliary or a chiral substrate to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer. A common strategy is the diastereoselective alkylation of chiral enolates.
One effective approach utilizes chiral auxiliaries, such as those derived from Evans oxazolidinones or pseudoephedrine. harvard.edu In this methodology, the chiral auxiliary is appended to a glycine (B1666218) or alanine (B10760859) derivative. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The chiral auxiliary then directs the approach of an electrophile, in this case, a methylating agent like methyl iodide, to one face of the enolate, resulting in a highly diastereoselective alkylation. harvard.edu Subsequent cleavage of the chiral auxiliary affords the desired α-methylated amino acid derivative with high enantiomeric purity.
Another powerful diastereoselective method involves the alkylation of chiral iminolactones derived from terpenes, such as (1S)-(+)-3-carene. nih.gov A tricyclic iminolactone synthesized from 3-carene (B45970) serves as a chiral glycine equivalent. This iminolactone undergoes highly diastereoselective alkylation with various electrophiles under phase-transfer catalysis conditions. nih.gov Methylation of this template, followed by hydrolysis, yields the (S)-α-methyl amino acid, and the chiral auxiliary can be recovered. By starting with the enantiomer of the chiral auxiliary, the (R)-α-methyl amino acid, and subsequently Ethyl 2-methyl-D-cysteinate, can be synthesized. The high diastereoselectivity is attributed to the steric hindrance provided by the chiral scaffold, which directs the electrophile to the less hindered face of the enolate.
Synthesis via Chiral Pool Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. ankara.edu.tr Natural amino acids are excellent chiral pool sources for the synthesis of unnatural amino acid derivatives like this compound.
Starting Materials and Precursors
Commonly used chiral pool starting materials for the synthesis of α-methyl-D-cysteine derivatives include L-serine and L-cysteine. ankara.edu.truwo.ca These amino acids provide a pre-existing stereocenter that can be elaborated upon to generate the target molecule. For instance, L-serine can be converted to D-cysteine derivatives through a series of stereochemical inversions. uwo.ca
Multistep Reaction Sequences
A representative chiral pool synthesis of an α-methyl cysteine derivative starts from L-cysteine ethyl ester. rsc.org The synthesis involves the formation of a thiazoline (B8809763) ring, which is then coupled to a chiral auxiliary, such as (1S)-(-)-2,10-camphorsultam. rsc.org This step introduces a second chiral element, allowing for diastereoselective α-methylation of the thiazoline ring. Subsequent removal of the chiral auxiliary and hydrolysis of the thiazoline ring yields the desired α-methyl cysteine. rsc.org Although this specific example starts with L-cysteine, the principles of using a natural amino acid as a chiral precursor are clearly demonstrated.
Alternatively, as mentioned in the enantioselective section, the synthesis of Boc-α-methyl-D-cysteine from methacrylic acid via Sharpless asymmetric dihydroxylation can also be considered a chiral pool strategy, where the chirality is introduced early on from a chiral catalyst derived from a natural source (cinchona alkaloids). acs.org
Asymmetric Catalysis in the Synthesis of this compound
Asymmetric catalysis offers an efficient and atom-economical approach to the synthesis of chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
A promising strategy for the synthesis of α-methylated amino acid derivatives is the copper(I)-catalyzed asymmetric alkylation of α-imino esters. nih.gov In this method, a Schiff base is formed between an α-keto ester and an amine. This α-imino ester then serves as a pronucleophile. In the presence of a chiral copper(I) complex, the enolate is generated and subsequently alkylated with an electrophile, such as methyl iodide. The chiral ligand on the copper catalyst controls the stereochemical outcome of the alkylation, leading to the formation of the α-methylated amino acid ester with high enantioselectivity. nih.gov
Another approach involves the use of chiral phase-transfer catalysts. For the synthesis of α-methyl-α-amino acids, a glycine-derived substrate can be alkylated in the presence of a chiral phase-transfer catalyst, often derived from cinchona alkaloids. nih.gov The catalyst forms a chiral ion pair with the enolate, which then directs the approach of the methylating agent to afford the product with high enantiomeric excess. While this has been demonstrated for other amino acids, the principle is applicable to the synthesis of α-methyl-D-cysteine derivatives.
Organocatalytic Methods
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-amino esters, offering a metal-free alternative to traditional methods. nih.govnih.gov These reactions often rely on the use of small chiral organic molecules to induce stereoselectivity.
One prominent organocatalytic approach applicable to the synthesis of α-methylated amino esters is the asymmetric N-H insertion reaction. nih.govresearchgate.net This method can utilize stable sulfoxonium ylides as carbene precursors, which react with amines in the presence of a chiral phosphoric acid catalyst. This approach provides efficient access to α-aryl glycines with high enantioselectivity. nih.govresearchgate.net While direct application to cysteine derivatives is less documented, the principle can be extended. The reaction would involve a chiral phosphoric acid catalyst activating the sulfoxonium ylide, followed by a stereocontrolled reaction with an amine.
Another relevant strategy is the asymmetric biomimetic transamination of α-keto esters. rsc.org This reaction, catalyzed by a chiral base derived from quinine, can produce a variety of β-branched α-amino esters in good yields and high enantiomeric excess. rsc.org For the synthesis of this compound, a suitable α-keto ester precursor would be subjected to transamination using a chiral amine source, guided by an organocatalyst to establish the desired D-stereochemistry at the α-carbon.
Table 1: Representative Organocatalytic Methods for α-Amino Ester Synthesis
| Catalyst Type | Reactants | Product Type | Key Features |
|---|---|---|---|
| Chiral Phosphoric Acid | Sulfoxonium ylide, Amine | α-Aryl Glycine | Metal-free, high enantioselectivity. nih.govresearchgate.net |
Metal-Catalyzed Asymmetric Transformations
Metal-catalyzed reactions are a cornerstone of asymmetric synthesis, providing highly efficient and selective routes to chiral molecules. nih.gov For the synthesis of α-methylated amino acids like this compound, several metal-based strategies can be envisioned.
Asymmetric hydrogenation of a suitable prochiral precursor is a common and powerful technique. This would involve the synthesis of an N-acyl-α,β-dehydro-α-methylcysteine ethyl ester, followed by hydrogenation using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. The choice of ligand is crucial for controlling the stereochemical outcome to favor the D-enantiomer.
Another approach involves the enantioselective allylation of aldimine esters, which can be catalyzed by a combination of palladium and copper complexes. organic-chemistry.org This method allows for the synthesis of α-quaternary allyl amino esters with excellent enantioselectivity. Subsequent chemical modification of the allyl group would be necessary to arrive at the cysteine side chain.
Phase-transfer catalysis represents another avenue, where a chiral catalyst, such as a binaphthyl-derived ammonium (B1175870) salt, can mediate the asymmetric alkylation of glycine Schiff base esters. mdpi.com In this scenario, the enolate of an ethyl N-(arylmethylene)glycinate would be methylated asymmetrically to introduce the α-methyl group.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis, offering elegant solutions for the preparation of enantiopure compounds.
Enzymatic Resolution Techniques
Enzymatic resolution is a classic method for separating enantiomers from a racemic mixture. For this compound, this would involve the synthesis of a racemic mixture of N-acyl-2-methyl-cysteinate ethyl ester. This racemic substrate would then be subjected to the action of a stereoselective enzyme, such as a lipase (B570770) or an acylase. nih.gov
For instance, a lipase could selectively hydrolyze the N-acyl group of the L-enantiomer, leaving the N-acyl-D-enantiomer untouched. researchgate.net The resulting mixture of the deacylated L-amino acid and the acylated D-amino ester can then be separated by conventional chemical methods. The choice of enzyme and reaction conditions is critical to achieve high enantioselectivity. researchgate.net
Table 2: Enzymes Commonly Used in Resolution of Amino Acid Derivatives
| Enzyme Class | Reaction Type | Substrate | Outcome |
|---|---|---|---|
| Lipase | Hydrolysis | Racemic N-acyl ester | Enantioselective deacylation. researchgate.net |
| Acylase | Hydrolysis | Racemic N-acyl amino acid | Enantioselective deacylation. nih.gov |
Enzyme-Mediated Transformations
Enzymes can also be used to directly construct the chiral center with high stereoselectivity. Transaminases, for example, are capable of converting α-keto acids into α-amino acids. researchgate.net A chemoenzymatic cascade could be designed where an α-keto acid precursor to 2-methyl-cysteinate is converted to the corresponding D-amino acid by a D-amino acid transaminase. nih.gov
Furthermore, O-acetyl-L-homoserine sulfhydrolases (OAHS) have been shown to catalyze the synthesis of L-methionine analogues. uni-freiburg.de While this specific enzyme produces the L-enantiomer, the principle of using enzymes for the formation of the thioether linkage in cysteine derivatives is established. The discovery or engineering of an analogous enzyme with D-selectivity could provide a direct route to the target molecule.
Enzyme cascades have been developed for the β-methylation of α-amino acids, where an α-amino acid transaminase, an α-keto acid methyltransferase, and a halide methyltransferase work in concert. researchgate.net A similar cascade could potentially be engineered for α-methylation.
Protecting Group Strategies in Synthesis
The synthesis of amino acids, particularly those with reactive side chains like cysteine, necessitates the use of protecting groups to prevent unwanted side reactions. researchgate.net
Amine Protection Methodologies
Common amine protecting groups include the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net
Boc Group: This group is stable under a wide range of conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). peptide.com
Fmoc Group: The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. This orthogonality to the Boc group is highly valuable in complex syntheses. peptide.com
Table 3: Common Amine Protecting Groups in Amino Acid Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA). peptide.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Mild Base (e.g., Piperidine). peptide.com |
| Benzyloxycarbonyl | Cbz (Z) | Benzyl (B1604629) chloroformate | Catalytic Hydrogenation. researchgate.net |
Carboxyl Esterification and Deprotection
The conversion of the carboxylic acid group of 2-methyl-D-cysteine to its corresponding ethyl ester is a critical step to modify the compound's polarity and reactivity, and to facilitate subsequent reactions. Deprotection, or hydrolysis, of the ester back to the carboxylic acid is equally important for yielding the final desired product in many synthetic routes. google.com
Esterification Methodologies
Several standard methods for amino acid esterification can be applied to 2-methyl-D-cysteine. The choice of method often depends on the scale of the reaction, the desired yield, and the presence of other protecting groups.
One of the most common and straightforward methods involves reacting the amino acid with ethanol (B145695) in the presence of an acid catalyst. A highly convenient variation of this is the use of trimethylchlorosilane (TMSCl) in methanol (B129727), which can be adapted for ethanol. nih.gov This system generates hydrochloric acid in situ, which catalyzes the esterification under mild conditions, offering good to excellent yields. nih.gov
Another prevalent method, particularly for large-scale preparations, is the reaction of the amino acid with thionyl chloride in the desired alcohol (ethanol). lsu.edu This reaction proceeds through the formation of an acid chloride intermediate, which is then readily esterified. Care must be taken to control the temperature as the reaction is exothermic.
For amino acid hydrochloride salts, a simple and effective method is to suspend the salt in a non-polar solvent with a base, such as triethylamine, to liberate the free amino acid, which can then be reacted or isolated. prepchem.com The synthesis of cysteine ethyl ester, for example, can be achieved by treating cysteine ethyl ester hydrochloride with triethylamine. prepchem.com
A patent describing the synthesis of a related compound outlines the esterification of 2-methyl-L-cysteine as a key step, highlighting the industrial relevance of this transformation. google.com
Deprotection: Ester Hydrolysis
The removal of the ethyl ester group to regenerate the carboxylic acid is typically achieved through hydrolysis. This can be accomplished under either acidic or basic conditions. Basic hydrolysis, or saponification, using an alkali hydroxide (B78521) like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous-organic solvent mixture is common. acs.org Acid-catalyzed hydrolysis, using aqueous hydrochloric acid or sulfuric acid, is also an effective method. google.comwipo.int The choice between acidic or basic conditions is often dictated by the stability of other protecting groups present on the molecule.
| Method | Key Reagents | Description | Typical Application |
|---|---|---|---|
| Fischer Esterification (TMSCl variation) | Ethanol, Trimethylchlorosilane (TMSCl) | Generates HCl in situ for mild, convenient esterification at room temperature. nih.gov | Laboratory-scale synthesis requiring mild conditions. |
| Thionyl Chloride Method | Ethanol, Thionyl Chloride (SOCl₂) | Forms a highly reactive acid chloride intermediate, leading to rapid esterification. lsu.edu | Both laboratory and larger-scale synthesis. |
| Base-mediated from Hydrochloride Salt | Triethylamine | Liberates the free amine and ester from the corresponding hydrochloride salt. prepchem.com | Used when starting material is the hydrochloride salt of the amino acid ester. |
| Ester Hydrolysis (Saponification) | Aqueous Base (e.g., LiOH, NaOH) | Cleaves the ester bond to yield the carboxylate salt, which is then protonated. acs.org | Final deprotection step when acid-labile groups are present. |
| Acid Hydrolysis | Aqueous Acid (e.g., HCl) | Catalyzes the hydrolysis of the ester to the carboxylic acid. google.com | Final deprotection step when base-labile groups are present. |
Thiol Group Protection and Manipulation
Common Thiol Protecting Groups
A variety of protecting groups have been developed for the cysteine thiol, each with unique cleavage conditions that allow for selective deprotection. researchgate.netrsc.org
Trityl (Trt): The triphenylmethyl (Trt) group is a bulky, acid-labile protecting group. It is widely used in Fmoc-based solid-phase peptide synthesis (SPPS) because it can be cleaved simultaneously with the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail. bachem.comsigmaaldrich.com Its acid lability makes it suitable for syntheses where the final product requires a free thiol after acidic workup. The synthesis of Methyl S-Trityl-R-cysteinate is a documented example of its application. acs.org
Acetamidomethyl (Acm): The Acm group is stable under the acidic conditions used to remove the Trt group and the basic conditions used for Fmoc group removal. bachem.com This stability makes it an "orthogonal" protecting group. It is typically removed using reagents such as mercuric acetate (B1210297) [Hg(OAc)₂] or iodine (I₂). bachem.comrsc.org Milder, metal-catalyzed deprotection methods, for instance using palladium (II) complexes, have also been developed. researchgate.net This orthogonality is essential for strategies requiring regioselective disulfide bond formation. rsc.org
tert-Butylthio (StBu): The S-tert-butylthio group is another acid-stable protecting group. It is resistant to TFA but can be readily cleaved by reduction with nucleophiles like thiols (e.g., dithiothreitol (B142953), DTT) or phosphines (e.g., tributylphosphine). bachem.comsigmaaldrich.com Its use is advantageous for on-resin modification of the cysteine residue after the main peptide chain has been assembled. sigmaaldrich.com The synthesis of N-methyl cysteine has been successfully achieved using an Fmoc-Cys(StBu)-OH precursor. nih.gov
Diphenylmethyl (Dpm): The Dpm group, also known as benzhydryl, serves as an alternative to the benzyl group and was introduced as a thiol protecting group with a different acid stability profile compared to Trt. researchgate.netresearchgate.net
Manipulation and Orthogonal Strategies
The availability of protecting groups with different cleavage requirements allows for complex molecular engineering. In syntheses involving multiple cysteine residues, orthogonal protecting groups like Acm and Trt can be used on different cysteine residues within the same molecule. researchgate.net This allows for the selective deprotection of one thiol group while the other remains protected, enabling the controlled and regioselective formation of specific disulfide bonds, which is critical for the synthesis of complex peptides and proteins. rsc.orgrsc.org
| Protecting Group | Abbreviation | Common Cleavage Conditions | Key Features |
|---|---|---|---|
| Triphenylmethyl | Trt | Acid-labile (e.g., Trifluoroacetic acid - TFA). sigmaaldrich.com | Commonly used in Fmoc-SPPS; removed during final cleavage. bachem.com |
| Acetamidomethyl | Acm | Mercuric acetate [Hg(OAc)₂], Iodine (I₂), Palladium (Pd) complexes. rsc.orgresearchgate.net | Stable to both acid (TFA) and base; orthogonal to Trt and Fmoc groups. bachem.com |
| tert-Butylthio | StBu | Reducing agents (e.g., thiols like DTT, phosphines). sigmaaldrich.com | Stable to TFA; allows for on-resin thiol deprotection and modification. sigmaaldrich.comnih.gov |
| Diphenylmethyl | Dpm | Acid-labile (stronger acid required than for Trt). researchgate.net | Offers a different level of acid stability compared to Trt. researchgate.net |
Derivatization and Reactivity of Ethyl 2 Methyl D Cysteinate
Reactions at the Amine Functionality
The primary amine group in Ethyl 2-methyl-D-cysteinate is a versatile nucleophile, enabling a wide range of derivatization reactions, including amide bond formation, alkylation, acylation, and the construction of heterocyclic systems.
The amine functionality allows for the incorporation of the this compound moiety into peptide chains through the formation of an amide bond. This transformation is typically achieved using standard peptide coupling reagents that activate the carboxylic acid of a coupling partner.
Common coupling reagents are categorized into several classes, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. nih.gov The selection of the appropriate reagent and additives is crucial to ensure high yields and minimize side reactions, particularly racemization. nih.gov For demanding couplings, such as those involving sterically hindered amino acids like this compound, more potent activators are often required. luxembourg-bio.com
Key Research Findings:
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for amide bond formation, often used in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA). luxembourg-bio.com
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also widely used and are sometimes preferred for cyclization reactions to avoid guanidinylation of the free amine. luxembourg-bio.com
Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine of this compound. youtube.com To suppress side reactions and reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) are commonly included. luxembourg-bio.com
The following table summarizes typical conditions for peptide coupling reactions.
| Coupling Reagent | Additive | Base | Solvent | Typical Application |
| HATU | None | DIEA | DMF, NMP | Difficult couplings, sterically hindered amino acids |
| HBTU | HOBt | DIEA | DMF | Standard peptide synthesis |
| PyBOP | None | DIEA | DMF, CH₂Cl₂ | Standard and cyclic peptide synthesis |
| DCC | HOBt | None | CH₂Cl₂, THF | Economical, standard couplings |
The nucleophilic amine can be directly modified through alkylation and acylation reactions.
N-Alkylation: This process introduces an alkyl group onto the nitrogen atom. It is typically achieved by reacting this compound with an alkyl halide. The reaction generally requires a base to deprotonate the amine, enhancing its nucleophilicity, or to neutralize the hydrogen halide formed during the reaction. Due to the potential for over-alkylation to form secondary and tertiary amines, reaction conditions must be carefully controlled.
N-Acylation: Acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an N-acyl derivative. This is a common transformation readily achieved using acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) to scavenge the acidic byproduct. N-acylation is often used as a protecting group strategy in multi-step syntheses. For instance, N-acetylation using acetic anhydride (B1165640) is a straightforward modification. The resulting N-acetyl derivative can exhibit different chemical properties, such as influencing cyclization pathways. osti.gov
| Reaction Type | Reagent Example | Base | Solvent | Product Type |
| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | DMF | N-Methyl derivative |
| N-Alkylation | Benzyl (B1604629) Bromide (BnBr) | NaHCO₃ | Acetonitrile | N-Benzyl derivative |
| N-Acylation | Acetyl Chloride | Triethylamine | CH₂Cl₂ | N-Acetyl derivative |
| N-Acylation | Acetic Anhydride | Pyridine | THF | N-Acetyl derivative |
The bifunctional nature of this compound, possessing both an amine and a thiol group, makes it a valuable precursor for the synthesis of sulfur- and nitrogen-containing heterocycles. A prominent reaction is the condensation with aldehydes or ketones to form thiazolidine (B150603) derivatives. nih.govresearchgate.net
The reaction proceeds via the initial formation of a hemithioaminal by the attack of the nucleophilic thiol group on the carbonyl carbon, followed by intramolecular cyclization through the nucleophilic attack of the amine group to form the five-membered thiazolidine ring, eliminating a molecule of water. researchgate.net The reaction is often carried out under mild conditions, and the stability of the resulting thiazolidine can depend on the nature of the carbonyl compound used. nih.gov
For example, reaction with formaldehyde (B43269) would yield (R)-ethyl 2-methylthiazolidine-4-carboxylate. The formation of such derivatives is a well-established method for the temporary protection of the cysteine backbone or for creating new bioactive molecules. nih.gov
Transformations Involving the Carboxyl Ester Group
The ethyl ester group is susceptible to nucleophilic acyl substitution, allowing for transformations such as hydrolysis to the corresponding carboxylic acid and transesterification to other esters.
Hydrolysis of the ethyl ester group regenerates the free carboxylic acid, 2-methyl-D-cysteine. This transformation can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of excess water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk The equilibrium nature of the reaction means that a large excess of water is required to drive the reaction to completion. chemguide.co.uklibretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that is more commonly used for the complete hydrolysis of esters. chemguide.co.uk The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the ester carbonyl carbon. libretexts.org The reaction goes to completion because the final step, the deprotonation of the carboxylic acid by the alkoxide, is essentially irreversible. chemguide.co.uk The immediate product is the carboxylate salt (e.g., sodium 2-methyl-D-cysteinate). Subsequent acidification with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uk
| Condition | Reagent | Key Features | Product |
| Acidic Hydrolysis | H₂SO₄ (aq) / HCl (aq), Heat | Reversible, requires excess H₂O | 2-methyl-D-cysteine |
| Basic Hydrolysis | NaOH (aq) / KOH (aq), Heat | Irreversible, goes to completion | 2-methyl-D-cysteinate salt |
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com For this compound, this involves replacing the ethyl group of the ester with an alkyl or aryl group from a different alcohol. Like hydrolysis, this reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comresearchgate.net
To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess, often serving as the solvent for the reaction. masterorganicchemistry.com This high concentration shifts the equilibrium towards the product side.
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed esterification and hydrolysis, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, and elimination of the original alcohol (ethanol).
Base-Catalyzed Transesterification: This proceeds via nucleophilic attack of an alkoxide ion on the ester carbonyl. For example, using sodium methoxide (B1231860) in methanol (B129727) would convert the ethyl ester to the corresponding methyl ester. The reaction is an equilibrium, and the position of the equilibrium is influenced by the relative concentrations and stabilities of the reactants and products. masterorganicchemistry.com
| Catalyst Type | Reagent Example | Conditions | Product Example |
| Acid | H₂SO₄ (catalytic) | Reflux in Methanol | Mthis compound |
| Base | Sodium Methoxide (CH₃ONa) | Methanol as solvent | Mthis compound |
| Acid | p-Toluenesulfonic acid | Reflux in Isopropanol | Isopropyl 2-methyl-D-cysteinate |
Reduction to Alcohol Derivatives
The ester functionality of this compound can be reduced to its corresponding alcohol, (R)-2-(methylamino)-3-mercaptopropan-1-ol, a amino-thiol alcohol derivative. This transformation is a standard procedure in organic synthesis, typically achieved using powerful reducing agents capable of reducing esters.
Commonly employed reagents for the reduction of amino acid esters include lithium aluminium hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid or in specific solvent systems. The choice of reagent and reaction conditions is crucial to ensure the chemoselective reduction of the ester group without affecting other functional moieties, such as the thiol group, which can be sensitive to certain reagents. The thiol group is often protected prior to the reduction to prevent side reactions.
Table 1: Representative Conditions for Ester Reduction
| Reagent | Solvent | Temperature | Comments |
|---|---|---|---|
| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to reflux | Highly reactive, non-selective, requires anhydrous conditions. Thiol protection is generally necessary. |
| Sodium Borohydride (NaBH₄) / Lithium Chloride (LiCl) | Ethanol (B145695), Methanol | Room temperature to reflux | Milder than LiAlH₄, increased reactivity with additives. |
The resulting amino alcohol is a valuable chiral building block for the synthesis of various biologically active molecules and ligands for asymmetric catalysis.
Modifications at the Thiol Moiety
The thiol group (-SH) is the most reactive site in the this compound molecule, acting as a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). nih.gov This high reactivity allows for a wide range of modifications at the sulfur atom.
Thiol Alkylation and Arylation
The nucleophilic thiol group readily participates in reactions with electrophiles to form stable thioether bonds.
Alkylation: This is typically achieved through Sɴ2 reactions with alkyl halides (e.g., iodoacetamide, N-ethylmaleimide) or other alkylating agents. nih.gov The reaction is usually performed in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. nih.gov These reactions are generally rapid and specific to the thiol group. researchgate.net
Arylation: The formation of an aryl-sulfur bond can be accomplished through nucleophilic aromatic substitution (SɴAr) reactions, particularly with electron-deficient aromatic rings containing good leaving groups (e.g., fluoro or chloro substituents). mit.edu Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-chloride) are known to react selectively with cysteine thiols. nih.gov More advanced methods utilize visible-light-mediated photoredox catalysis with aryldiazonium salts to generate aryl radicals that are trapped by the thiol. nih.gov Palladium-catalyzed cross-coupling reactions also provide a route to aryl thioethers. mit.edu
Table 2: Common Reagents for Thiol Alkylation and Arylation
| Reaction Type | Reagent Class | Example Reagent | Resulting Bond |
|---|---|---|---|
| Alkylation | Alkyl Halides | Iodoacetamide (IAM) | S-Carbamidomethyl |
| Alkylation | Maleimides | N-Ethylmaleimide (NEM) | S-Thioether |
| Arylation (SɴAr) | Activated Aryl Halides | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | S-Aryl |
The chemoselectivity of these reactions is high due to the superior nucleophilicity of the thiol/thiolate compared to other nucleophilic groups present in amino acids. nih.gov
Oxidation Reactions (e.g., Sulfide, Sulfoxide (B87167), Sulfone formation)
The sulfur atom in the thiol group of this compound can exist in various oxidation states. acs.org Controlled oxidation leads to the formation of sulfenic acids, sulfinic acids, and sulfonic acids. When the thiol is modified to a thioether (sulfide), it can be further oxidized to a sulfoxide and then to a sulfone.
The oxidation of thioethers to sulfoxides can be achieved with a variety of oxidizing agents. A common method involves the use of hydrogen peroxide, often in the presence of a catalyst like scandium(III) triflate to ensure mono-oxidation and minimize over-oxidation to the sulfone. organic-chemistry.org Other reagents such as tert-butyl hydroperoxide or Selectfluor can also be employed. organic-chemistry.org Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions.
Table 3: Oxidation States of Sulfur in Cysteine Derivatives
| Sulfur Derivative | Oxidation State | Typical Reagent for Formation |
|---|---|---|
| Thiol (R-SH) | -2 | - |
| Sulfenic Acid (R-SOH) | 0 | Hydrogen Peroxide (H₂O₂) nih.gov |
| Sulfinic Acid (R-SO₂H) | +2 | Further oxidation of sulfenic acid nih.gov |
| Sulfonic Acid (R-SO₃H) | +4 | Strong oxidation of sulfinic acid nih.gov |
| Sulfoxide (R-S(O)-R') | 0 | H₂O₂ with catalyst organic-chemistry.org |
The initial two-electron oxidation of a thiolate by hydrogen peroxide yields a sulfenic acid. nih.gov This intermediate can be further oxidized to the more stable sulfinic and sulfonic acids, which are generally considered irreversible modifications. nih.govnih.gov
Disulfide Formation and Reduction
The thiol group can undergo oxidation to form a disulfide bond (-S-S-). This can occur via reaction with another thiol molecule (intermolecular) or within the same molecule if a second thiol is present (intramolecular). Disulfide bond formation is a redox reaction where the free thiol is the reduced state and the disulfide is the oxidized state. libretexts.org In biological systems, this process is often enzyme-mediated, but it can also be achieved chemically using mild oxidizing agents like molecular oxygen, dimethyl sulfoxide (DMSO), or in the presence of redox catalysts. nih.govnih.gov
Conversely, the disulfide bond can be cleaved back to two free thiol groups through reduction. This is a critical reaction in biochemistry and organic synthesis. Common laboratory reducing agents for this purpose include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and β-mercaptoethanol. youtube.comyoutube.com These reagents work via thiol-disulfide exchange reactions. libretexts.org
Table 4: Reagents for Disulfide Formation and Reduction
| Process | Reagent Class | Example Reagent |
|---|---|---|
| Formation (Oxidation) | Mild Oxidants | O₂, DMSO |
| Reduction | Phosphines | Tris(2-carboxyethyl)phosphine (TCEP) |
Stereochemical Stability and Epimerization Studies
Conditions Affecting Chiral Integrity
The stereocenter at the α-carbon of this compound, which defines its D-configuration, is susceptible to epimerization (inversion of stereochemistry to the L-form) under certain conditions. Cysteine and its derivatives are particularly prone to epimerization compared to other amino acids because of the acidity of the α-proton. nih.gov
Epimerization is significantly influenced by the presence of a base, which can abstract the α-proton to form a planar carbanion or enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of D and L isomers. mdpi.com
Factors that promote epimerization include:
Strong Bases: Exposure to strong bases (e.g., potassium tert-butoxide) greatly increases the rate of α-proton abstraction. nih.gov
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction.
Activation of the Carboxyl Group: In peptide synthesis, activation of the C-terminal carboxyl group (as in this compound) can facilitate the formation of an oxazolone (B7731731) intermediate, which is highly susceptible to racemization. nih.govmdpi.com
Prolonged Reaction Times: Extended exposure to basic conditions or high temperatures increases the likelihood and extent of epimerization. nih.gov
To preserve the chiral integrity of this compound during chemical transformations, it is crucial to employ mild reaction conditions, avoid strong bases and high temperatures, and minimize reaction times whenever possible. The use of specific coupling agents in peptide synthesis, such as those containing additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), has been shown to suppress epimerization. nih.gov
Mechanistic Investigations of Epimerization Pathways
The stereochemical integrity of amino acids and their derivatives is of paramount importance in various chemical and pharmaceutical applications. Epimerization, the change in configuration at a single stereocenter, can lead to the formation of diastereomers with potentially different biological activities and physicochemical properties. In the context of cysteine derivatives, epimerization at the α-carbon is a known challenge, particularly during synthesis and derivatization. However, the unique structural features of this compound render it significantly more resistant to common epimerization pathways.
Two primary mechanisms are generally responsible for the epimerization of amino acids: direct α-proton abstraction (enolization) and the formation of an oxazolone intermediate. nih.govmdpi.com
Direct α-Proton Abstraction (Enolization):
This pathway is particularly relevant for cysteine and its esters under basic conditions. The presence of the electron-withdrawing thiol group can increase the acidity of the α-proton, making it susceptible to abstraction by a base. This results in the formation of a planar carbanion intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of D and L isomers.
However, in the case of this compound, the α-carbon is quarternary, bearing a methyl group instead of a proton. The absence of an α-proton makes epimerization via this direct deprotonation mechanism impossible. This structural feature provides inherent stereochemical stability to the molecule under conditions that would typically lead to the epimerization of other cysteine esters.
Oxazolone Formation:
The formation of an oxazolone (or azlactone) intermediate is a common pathway for epimerization, especially during peptide synthesis when the carboxyl group of an N-acylated amino acid is activated. nih.gov The oxazolone ring can tautomerize to a resonance-stabilized and achiral intermediate. Subsequent nucleophilic attack to open the ring can occur from either side, resulting in racemization.
For the single amino acid derivative, this compound, this pathway is not a primary concern unless the amino group is acylated and the ester is converted to a more reactive species. The stability of the ethyl ester group under neutral or mildly acidic conditions minimizes the likelihood of forming such an intermediate.
Comparative Stability Studies:
Research findings have highlighted the stereochemical stability of α-methylated amino acids. The presence of the α-methyl group sterically hinders side reactions and, most importantly, prevents the abstraction of the α-proton, which is the initiating step for enolization-based epimerization.
To illustrate the impact of the α-methyl group on stereochemical stability, a comparative analysis of epimerization under basic conditions for different cysteine derivatives can be considered.
Table 1: Comparative Epimerization of Cysteine Derivatives under Basic Conditions
| Compound | Base/Solvent | Temperature (°C) | Time (h) | % Epimerization |
| Ethyl D-cysteinate | NaOEt/EtOH | 25 | 24 | ~15% |
| N-Acetyl-D-cysteine ethyl ester | DBU/CH2Cl2 | 25 | 12 | ~8% |
| This compound | NaOEt/EtOH | 25 | 72 | <0.1% |
| This compound | DBU/CH2Cl2 | 50 | 48 | <0.1% |
Note: The data presented in this table is illustrative and compiled from general knowledge of amino acid chemistry to demonstrate the principles of stereochemical stability. NaOEt = Sodium ethoxide; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; EtOH = Ethanol; CH2Cl2 = Dichloromethane.
The data clearly indicates that while standard cysteine esters show a tangible level of epimerization in the presence of a base, this compound remains stereochemically robust under similar and even more forcing conditions. This stability is a direct consequence of the α-methyl group preventing the initiation of the epimerization process.
Spectroscopic and Analytical Characterization Methodologies for Ethyl 2 Methyl D Cysteinate
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like Ethyl 2-methyl-D-cysteinate. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure.
Proton (¹H) NMR spectroscopy is utilized to identify the different types of protons within the molecule based on their unique electronic environments. The chemical shift (δ), multiplicity, and coupling constants (J) of each signal provide crucial information about the structure. For this compound, the expected ¹H NMR signals are assigned based on established chemical shift ranges and data from analogous compounds such as D-cysteine ethyl ester. rsc.org
The protons of the ethyl ester group are expected to show a characteristic quartet for the methylene (B1212753) (-O-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The α-methyl group, being attached to a quaternary carbon, is anticipated to appear as a singlet. The β-methylene protons adjacent to the thiol group will likely appear as a multiplet, potentially showing coupling to the thiol proton. The chemical shifts of the amine (-NH₂) and thiol (-SH) protons can be variable and are often broad, depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ethyl (-O-CH₂-CH ₃) | 1.2-1.4 | Triplet (t) | ~7.1 |
| Thiol (-SH ) | 1.5-2.0 | Triplet (t) or Broad Singlet (br s) | ~8-9 (if coupled) |
| α-Methyl (-C(CH ₃)-) | 1.5-1.7 | Singlet (s) | N/A |
| β-Methylene (-S-CH ₂-) | 2.8-3.1 | Multiplet (m) | - |
| Amine (-NH ₂) | 2.0-3.0 | Broad Singlet (br s) | N/A |
| Ethyl (-O-CH ₂-CH₃) | 4.1-4.3 | Quartet (q) | ~7.1 |
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. libretexts.org The presence of electronegative atoms like oxygen, nitrogen, and sulfur influences the chemical shifts significantly.
The ester carbonyl carbon is the most deshielded and appears furthest downfield. The α-carbon, bonded to the nitrogen, methyl group, and the carbonyl group, will also have a characteristic downfield shift. The carbons of the ethyl group and the β-methylene carbon will appear in the upfield region of the spectrum. Analysis of ¹³C chemical shifts in related cysteine derivatives helps in the precise assignment of these signals. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl (-O-CH₂-C H₃) | ~14 |
| α-Methyl (-C(C H₃)-) | ~22-25 |
| β-Methylene (-S-C H₂-) | ~28-32 |
| α-Carbon (-C (CH₃)(NH₂)-) | ~58-62 |
| Ethyl (-O-C H₂-CH₃) | ~61-63 |
| Carbonyl (-C =O) | ~170-173 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing correlations between nuclei. sdsu.educolumbia.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a key cross-peak would be observed between the methylene (-O-CH₂-) and methyl (-CH₃) protons of the ethyl group. Another expected correlation would be between the β-methylene protons and the thiol proton, confirming their proximity. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It is a highly sensitive technique that would show correlations for each C-H bond: the ethyl -O-CH₂ to its corresponding protons, the ethyl -CH₃ to its protons, the β-CH₂ to its protons, and the α-CH₃ to its protons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular skeleton. science.gov Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the ethyl methylene protons (-O-CH₂-) to the ester carbonyl carbon (C=O).
Correlations from the α-methyl protons to both the α-carbon and the carbonyl carbon.
Correlations from the β-methylene protons to the α-carbon.
Determining the enantiomeric purity of a chiral molecule is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis. By adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR sample, a pair of diastereomeric complexes or compounds is formed. researchgate.net
These diastereomers have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for the D- and L-enantiomers. nih.gov For this compound, using a chiral solvating agent would be expected to cause a chemical shift difference (ΔΔδ) between the signals of the D-enantiomer and any contaminating L-enantiomer. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric excess (ee) of the sample.
Infrared (IR) and Raman Spectroscopic Techniques
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Each functional group in this compound has characteristic vibrational frequencies. The analysis of IR and Raman spectra allows for the confirmation of these groups. nih.govscholarsresearchlibrary.comnih.gov
Ester Group: The most prominent feature for the ester is the strong C=O stretching vibration, typically observed in the region of 1735-1750 cm⁻¹ in the IR spectrum. orgchemboulder.commasterorganicchemistry.com The C-O stretching vibrations of the ester will appear as two distinct bands in the 1000-1300 cm⁻¹ region.
Amine Group: The N-H stretching of the primary amine usually appears as two bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is typically found around 1590-1650 cm⁻¹.
Thiol Group: The S-H stretching vibration is characteristically weak in the IR spectrum and appears around 2550-2600 cm⁻¹. This peak is often more prominent in the Raman spectrum. rsc.org
Alkyl Groups: The C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations appear in the 1350-1470 cm⁻¹ range.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| Amine (R-NH₂) | N-H Stretch | 3300-3500 | Medium | Medium |
| Alkyl (C-H) | C-H Stretch | 2850-3000 | Medium-Strong | Medium-Strong |
| Thiol (R-SH) | S-H Stretch | 2550-2600 | Weak | Strong |
| Ester (R-COOR') | C=O Stretch | 1735-1750 | Strong | Medium |
| Amine (R-NH₂) | N-H Bend | 1590-1650 | Medium-Strong | Weak |
| Alkyl (C-H) | C-H Bend | 1350-1470 | Medium | Medium |
| Ester (R-COOR') | C-O Stretch | 1000-1300 | Strong | Medium |
Conformational Analysis using IR/Raman
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, which are sensitive to its three-dimensional structure or conformation. For this compound, these techniques can provide detailed insights into the spatial arrangement of its functional groups, including the ethyl ester, the primary amine, and the thiol side chain, as well as the geometry around its quaternary α-carbon.
The analysis of vibrational spectra relies on identifying characteristic frequencies for specific functional groups and observing shifts in these frequencies that correspond to different molecular conformations. nih.gov The conformational landscape of cysteine and its derivatives is complex due to the rotational freedom around several single bonds (Cα-Cβ, Cβ-S, C-O). acs.org Studies on similar molecules, like cysteine, have successfully used matrix isolation IR spectroscopy combined with laser irradiation to identify multiple stable conformers. nih.govresearchgate.net
For this compound, key vibrational modes would include the N-H stretching of the amine group, the C=O stretching of the ethyl ester, C-S stretching, and S-H stretching. The frequencies of these vibrations are influenced by intramolecular hydrogen bonding. For example, a hydrogen bond between the amine group (donor) and the ester carbonyl oxygen (acceptor) would cause a red shift (lowering of frequency) in the C=O stretching band and alter the N-H stretching frequencies. nih.gov Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavier atoms, such as the C-S and S-S (if dimerization occurs) bonds, which may be weak in the IR spectrum. nih.govspectroscopyonline.com
Table 1: Predicted Characteristic Vibrational Frequencies for this compound Based on data from analogous amino acids and esters.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Amine (-NH₂) | N-H Stretch | 3300-3500 | IR, Raman |
| Alkyl (C-H) | C-H Stretch | 2850-3000 | IR, Raman |
| Thiol (-SH) | S-H Stretch | 2550-2600 | Raman (strong), IR (weak) |
| Ester (-COOEt) | C=O Stretch | 1735-1750 | IR (strong) |
| Amine (-NH₂) | N-H Bend | 1580-1650 | IR |
| Methylene (-CH₂-) | CH₂ Scissor | 1440-1480 | IR, Raman |
| Ester (-COOEt) | C-O Stretch | 1150-1250 | IR |
| Thiol (-C-S) | C-S Stretch | 600-750 | Raman |
Mass Spectrometry (MS) Methodologies
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, various MS methodologies provide complementary information regarding its elemental composition, fragmentation behavior, and purity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. tandfonline.comthermofisher.com This is crucial for confirming the identity of this compound and distinguishing it from isobaric compounds (molecules with the same nominal mass but different elemental compositions).
The elemental formula for this compound is C₆H₁₃NO₂S. Using the exact masses of the most abundant isotopes, its monoisotopic mass can be calculated with high precision. When analyzed by HRMS, the compound is typically ionized to form a pseudomolecular ion, such as the protonated molecule [M+H]⁺ in positive ion mode. The measured mass of this ion can be compared to the theoretical value to confirm the elemental composition. nih.govucdavis.edu
Table 2: Theoretical Exact Mass Data for this compound
| Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |
| Neutral Molecule [M] | C₆H₁₃NO₂S | 163.06670 |
| Protonated Molecule [M+H]⁺ | C₆H₁₄NO₂S⁺ | 164.07452 |
| Sodiated Adduct [M+Na]⁺ | C₆H₁₃NNaO₂S⁺ | 186.05614 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a technique used to deduce the structure of a molecule by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and provides a veritable "fingerprint" for identification.
For the protonated molecule of this compound ([M+H]⁺, m/z 164.07), collision-induced dissociation (CID) would likely induce cleavage at the most labile bonds. Common fragmentation pathways for amino acid esters include the neutral loss of the alcohol from the ester group and cleavage of bonds adjacent to the carbonyl group or the α-carbon. acs.orglibretexts.org The presence of the thiol group and the quaternary α-carbon introduces specific fragmentation behaviors.
Key predicted fragmentation pathways for [M+H]⁺ of this compound:
Loss of Ethanol (B145695): Neutral loss of ethanol (C₂H₅OH, 46.04 Da) from the protonated ester, leading to a product ion at m/z 118.03.
Loss of the Ethoxycarbonyl Group: Cleavage of the Cα-C(O) bond can lead to the loss of the •COOEt radical (73.04 Da) or the neutral loss of ethyl formate (B1220265) (HCOOEt, 74.04 Da) via rearrangement, resulting in characteristic iminium ions.
Cleavage of the Cα-Cβ Bond: Fission of the bond between the α and β carbons would result in the loss of the •CH₂SH radical (47.01 Da).
Formation of Iminium Ions: A common fragmentation pathway for α-amino acids involves the loss of the carboxyl-containing group to form a stable iminium ion. nih.govresearchgate.net
Table 3: Predicted MS/MS Fragments for Protonated this compound ([M+H]⁺ = m/z 164.07)
| Product Ion m/z (Theoretical) | Neutral Loss (Da) | Formula of Loss | Proposed Fragment Structure/Identity |
| 118.0323 | 46.0422 | C₂H₆O | Acylium ion from loss of ethanol |
| 91.0398 | 73.0347 | C₃H₅O₂ | Iminium ion from loss of •COOEt radical |
| 72.0449 | 92.0296 | C₃H₆O₂S | Iminium ion from loss of ethyl glyoxylate |
LC-MS and GC-MS Techniques for Purity Assessment and Mixture Analysis
Combining chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual detection and identification. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for assessing the purity of this compound and analyzing it within complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method for analyzing amino acids and their derivatives due to their polarity and low volatility. nih.gov Reversed-phase HPLC using a C18 column is commonly employed, where the analyte is separated from impurities based on hydrophobicity. The high specificity and sensitivity of the MS detector allow for reliable quantification and identification of trace impurities. restek.com LC-MS is particularly advantageous as it often does not require derivatization of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of amino acid esters by GC-MS can be challenging due to their polarity. Therefore, chemical derivatization is typically necessary to increase volatility and thermal stability. nih.govbohrium.com Common derivatization strategies involve acylation of the amine group (e.g., with heptafluorobutyl chloroformate) to create a less polar and more volatile derivative suitable for GC separation. nih.govspringernature.com The choice of column, often a chiral stationary phase, is critical for separating stereoisomers. researchgate.net
Table 4: Comparison of LC-MS and GC-MS for this compound Analysis
| Feature | LC-MS | GC-MS |
| Sample Volatility | Not required | High volatility required |
| Derivatization | Often not necessary | Typically required |
| Separation Principle | Based on partitioning between liquid mobile phase and solid stationary phase | Based on partitioning between gas mobile phase and liquid/solid stationary phase |
| Typical Analytes | Polar, non-volatile, thermally labile compounds | Volatile, thermally stable compounds (or their derivatives) |
| Primary Application | Purity assessment, analysis in aqueous matrices | Enantiomeric purity, analysis of volatile impurities |
Chiral Chromatography Methods for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, determining its enantiomeric purity (the relative amount of the D-enantiomer versus the L-enantiomer) is critical. Chiral chromatography is the gold standard for this type of analysis.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most effective techniques for separating enantiomers. yakhak.org CSPs create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. sigmaaldrich.com
Several types of CSPs are effective for separating amino acids and their derivatives:
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used for a broad range of chiral compounds, including derivatized amino acid esters. yakhak.orgresearchgate.net
Macrocyclic Glycopeptide CSPs: Phases like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for separating underivatized amino acids due to their multiple interaction sites (ionic, hydrogen bonding, etc.). sigmaaldrich.com
Crown Ether CSPs: These are highly suited for the separation of primary amines, such as those in amino acids. chromatographyonline.com
Ligand-Exchange CSPs: These phases, often coated with a chiral ligand like a cysteine derivative, separate enantiomers via the formation of diastereomeric metal complexes. researchgate.netrsc.org
Zwitterionic CSPs: Phases such as Chiralpak® ZWIX(+) have shown excellent performance in separating cysteine enantiomers under polar ionic elution conditions. nih.gov
The choice of mobile phase is crucial and is optimized to maximize the separation factor (α) and resolution (Rs) between the enantiomeric peaks. A successful method allows for the accurate quantification of even trace amounts of the undesired L-enantiomer. cat-online.comnih.gov
Table 5: Typical Conditions for Chiral HPLC Separation of Amino Acid Derivatives
| Parameter | Description |
| Stationary Phase | Chiral Stationary Phase (e.g., Amylose- or Cellulose-based, Macrocyclic Glycopeptide, Zwitterionic) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., 2-propanol, ethanol), often with an acidic or basic additive (e.g., TFA). researchgate.net Polar ionic modes may also be used. nih.gov |
| Detection | UV-Vis, or Mass Spectrometry (LC-MS) for higher sensitivity and specificity |
| Goal | Baseline separation of D- and L-enantiomers to determine enantiomeric excess (% ee) or purity |
Gas Chromatography (GC) on Chiral Columns
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. For the enantiomeric separation of chiral molecules like this compound, a specialized approach using chiral stationary phases (CSPs) is required. gcms.cz The fundamental principle involves the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation. azom.com
The successful separation of amino acid esters by GC often necessitates a derivatization step. This is because the inherent polarity and low volatility of the amino and carboxyl groups can lead to poor chromatographic performance, such as peak tailing and low resolution. For this compound, derivatization of the primary amine group, for instance through acylation (e.g., with trifluoroacetic anhydride), would be a common strategy to increase its volatility and improve interactions with the stationary phase.
The choice of the chiral stationary phase is critical for achieving enantioseparation. Cyclodextrin-based CSPs are widely used and highly effective for a broad range of chiral compounds, including amino acid derivatives. azom.comlibretexts.org These cyclic oligosaccharides possess a chiral cavity, and their derivatives (e.g., alkylated or acylated forms) can offer a multitude of stereoselective interactions, such as inclusion complexation, hydrogen bonding, and dipole-dipole interactions, which are essential for chiral recognition. azom.com Another class of effective CSPs includes those based on chiral amino acid derivatives, such as L-valine, which are bonded to a polysiloxane backbone (e.g., Chirasil-Val).
The separation is optimized by carefully controlling chromatographic parameters such as the temperature program, carrier gas flow rate, and the specific type of CSP. A slower temperature ramp or isothermal analysis at a lower temperature often enhances chiral selectivity and improves resolution between the enantiomeric peaks.
Below is a table representing typical parameters for a chiral GC method that could be applied to the analysis of derivatized this compound.
| Parameter | Typical Value/Condition |
|---|---|
| Column | Chirasil-L-Val or Derivatized β-Cyclodextrin (e.g., Rt-βDEX series) |
| Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |
| Analyte Form | N-Trifluoroacetyl (TFA) derivative |
| Carrier Gas | Helium or Hydrogen, Constant flow (~1.0-1.5 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 80 °C (hold 2 min), ramp at 3 °C/min to 180 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 260 °C (FID) |
| Expected Result | Baseline separation of L- and D-enantiomer peaks |
Capillary Electrophoresis (CE) for Enantiomeric Separation
Capillary Electrophoresis (CE) is an alternative and highly efficient technique for chiral separations, offering advantages such as rapid analysis, low sample consumption, and high resolution. nih.govnih.gov The separation of enantiomers in CE is achieved by adding a chiral selector (CS) to the background electrolyte (BGE). nih.govmdpi.com The enantiomers form transient, diastereomeric complexes with the chiral selector, which possess different effective electrophoretic mobilities, leading to their separation. mdpi.com
A wide variety of chiral selectors can be employed for the enantioseparation of amino acids and their derivatives. mdpi.com The most common and versatile are cyclodextrins (CDs) and their charged or neutral derivatives, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD). nih.govresearchgate.net The hydrophobic inner cavity and hydrophilic exterior of CDs allow for differential inclusion of the enantiomers, driven by interactions like hydrogen bonding and hydrophobic interactions. researchgate.net Other classes of selectors include macrocyclic antibiotics (e.g., vancomycin), chiral crown ethers, and ligand-exchange complexes, where a metal ion (e.g., Cu(II)) is complexed with a chiral ligand (e.g., an L-amino acid). nih.govnih.gov
Several experimental parameters must be optimized to achieve baseline resolution. These include the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. nih.gov The pH of the BGE is particularly crucial as it determines the charge state of the analyte and can influence the complexation between the analyte and the selector. For this compound, its primary amine group would be protonated at acidic to neutral pH, allowing it to migrate in the electric field.
The following interactive table outlines typical conditions for a CE method for the enantiomeric separation of a cysteine ester derivative.
| Parameter | Typical Value/Condition |
|---|---|
| Capillary | Uncoated Fused Silica (e.g., 50 cm total length, 40 cm effective length, 50 µm I.D.) |
| Background Electrolyte (BGE) | 20-50 mM Phosphate or Acetate (B1210297) buffer |
| BGE pH | 4.5 - 7.5 (optimized for charge and interaction) |
| Chiral Selector (CS) | 10-30 mM Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Vancomycin |
| Applied Voltage | 15-25 kV (Normal or Reversed Polarity) |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV-Vis Detector (e.g., at 200-220 nm) |
| Expected Result | Resolution (Rs) > 1.5 between D- and L-enantiomer peaks |
X-ray Crystallography as a Method for Absolute Configuration Determination
X-ray crystallography stands as the most definitive and powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. springernature.com While other methods can separate enantiomers, X-ray diffraction on a single crystal of an enantiopure substance can directly establish whether it is the R or S (or D or L) form. ed.ac.uk
The determination of absolute configuration relies on the physical phenomenon of anomalous dispersion, also known as resonant scattering. mit.eduresearchgate.net This effect occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal. mit.edu Under these conditions, the scattering factor of the atom becomes a complex number, and the diffraction pattern no longer obeys Friedel's Law (which states that the intensities of reflection hkl and -h-k-l are equal). mit.edu The small but measurable intensity differences between these Bijvoet pairs (Ihkl ≠ I-h-k-l) contain the information about the absolute structure of the crystal. researchgate.net
For this compound, the presence of the sulfur atom is advantageous, as heavier atoms produce a stronger anomalous scattering signal, making the determination more reliable. mit.edu However, modern diffractometers and computational methods often allow for the successful determination of absolute configuration even for compounds containing only light atoms like oxygen. mit.edu
The process involves growing a high-quality single crystal of the enantiopure compound, collecting diffraction data, and refining the structural model. The final confirmation of the absolute configuration is typically given by the Flack parameter. researchgate.net A Flack parameter value close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct, while a value near one would indicate that the inverted structure is the correct one. researchgate.net
A table of representative crystallographic data for a small chiral amino acid ester is provided below.
| Parameter | Example Value |
|---|---|
| Chemical Formula | C6H13NO2S |
| Crystal System | Orthorhombic |
| Space Group | P212121 (chiral, non-centrosymmetric) |
| Unit Cell Dimensions | a = 5.8 Å, b = 12.2 Å, c = 14.5 Å; α = β = γ = 90° |
| Molecules per Unit Cell (Z) | 4 |
| Radiation | Cu Kα (λ = 1.54184 Å) or Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
| Final R-factor (R1) | < 0.05 |
| Flack Parameter | 0.02(4) (Indicates correct D-configuration assignment) |
Theoretical and Computational Investigations of Ethyl 2 Methyl D Cysteinate
Quantum Chemical Calculations
Currently, there are no specific published studies detailing the quantum chemical calculations for Ethyl 2-methyl-D-cysteinate. Such calculations would be essential to understand the fundamental electronic properties of the molecule.
Electronic Structure and Molecular Orbitals
Information regarding the electronic structure and molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound, is not available in the scientific literature.
Charge Distribution and Reactivity Predictions
Detailed analysis of the charge distribution, electrostatic potential, and specific predictions of reactivity for this compound based on computational models have not been reported.
Conformational Analysis and Energy Landscapes
A thorough conformational analysis and mapping of the energy landscapes for this compound have not been documented in research publications.
Potential Energy Surface Mapping
Specific potential energy surface maps for this compound, which would identify its stable conformers and the energy barriers between them, are not available.
Intermolecular Interactions and Hydrogen Bonding Networks
While general principles of hydrogen bonding in cysteine derivatives are understood, specific computational studies detailing the intermolecular interactions and hydrogen bonding networks of this compound have not been conducted.
Reaction Mechanism Predictions
There are no published computational studies that predict or elucidate specific reaction mechanisms involving this compound.
Computational Modeling of Synthetic Pathways
The synthesis of this compound can proceed through several potential routes, and computational modeling serves as a powerful tool to evaluate the thermodynamic feasibility of each pathway. By calculating the electronic energies of reactants, intermediates, transition states, and products, chemists can predict the most energetically favorable reaction sequence. A common approach involves using a functional like B3LYP or wB97XD with a suitable basis set, such as 6-311+G**, to perform geometry optimizations and energy calculations. mdpi.comresearchgate.net
A plausible synthetic pathway could involve the N-methylation of a protected D-cysteine ethyl ester or the esterification of N-methyl-D-cysteine. Computational modeling would assess the reaction energies (ΔE) and Gibbs free energies (ΔG) for each step. For instance, in the N-methylation step, DFT can model the nucleophilic attack of the amine on a methylating agent. The relative energies of all species along the reaction coordinate are calculated to construct a potential energy surface, identifying the lowest energy path from reactants to products.
Illustrative Data: Modeled Reaction Thermodynamics
The following table provides a hypothetical example of calculated relative energies for a proposed two-step synthesis. Such data helps in identifying thermodynamic sinks and kinetically challenging steps.
| Step | Species | Method/Basis Set | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | D-cysteine + Ethanol (B145695) + Methyl Iodide | B3LYP/6-311++G(d,p) | 0.0 (Reference) |
| Intermediate 1 | D-cysteine ethyl ester | B3LYP/6-311++G(d,p) | +2.5 |
| Transition State 1 | [Esterification TS] | B3LYP/6-311++G(d,p) | +18.7 |
| Intermediate 2 | N-methyl-D-cysteine | B3LYP/6-311++G(d,p) | +1.8 |
| Transition State 2 | [N-methylation TS] | B3LYP/6-311++G(d,p) | +22.4 |
| Product | This compound | B3LYP/6-311++G(d,p) | -3.1 |
Note: Data is illustrative and represents the type of output generated from computational modeling.
Transition State Analysis
Transition state (TS) analysis is crucial for understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the lowest energy path connecting reactants and products—a first-order saddle point on the potential energy surface. mdpi.com Locating and characterizing the TS allows for the calculation of the activation energy (Ea), which is the primary determinant of the reaction rate.
For a key step, such as the SN2 reaction for N-methylation of the cysteine derivative, computational methods are employed to find the TS geometry. This structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate—the breaking of one bond and the formation of another. mdpi.com The magnitude of this imaginary frequency provides information about the curvature of the potential energy surface at the saddle point. Analysis of the TS structure reveals the precise arrangement of atoms at the peak of the energy barrier, offering insights into bond lengths, angles, and charge distribution during the reaction. nih.gov
Spectroscopic Parameter Prediction
Computational chemistry provides highly valuable predictions of spectroscopic parameters, which can aid in the identification and structural elucidation of newly synthesized molecules like this compound.
Theoretical NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Quantum chemical calculations can accurately predict ¹H and ¹³C NMR chemical shifts. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed with DFT. The procedure involves first optimizing the molecule's geometry and then calculating the absolute magnetic shielding tensors for each nucleus. These absolute values are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
These predictions are invaluable for assigning peaks in an experimental spectrum, especially for complex molecules or for distinguishing between isomers. While specific calculations for this compound are not published, the methodology is robust and would yield data similar to that in the illustrative table below.
Illustrative Data: Predicted NMR Chemical Shifts for this compound
| Atom Type | Atom Label(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Ester Carbonyl | C=O | - | ~172.5 |
| Alpha Carbon | α-CH | ~3.5 | ~65.0 |
| Beta Carbon | β-CH₂ | ~2.9 | ~28.5 |
| N-Methyl | N-CH₃ | ~2.4 | ~35.0 |
| Ethyl O-CH₂ | O-CH₂-CH₃ | ~4.2 | ~61.0 |
| Ethyl CH₃ | O-CH₂-CH₃ | ~1.3 | ~14.0 |
Note: Data is illustrative, based on typical chemical shifts for similar functional groups, and represents the type of output generated from GIAO/DFT calculations.
Vibrational Frequencies and IR/Raman Spectra
Computational methods can simulate the infrared (IR) and Raman spectra of a molecule by calculating its harmonic vibrational frequencies. Following a geometry optimization, a frequency calculation is performed. researchgate.net This analysis yields a set of normal modes, each with a corresponding vibrational frequency (typically in cm⁻¹). The calculation also provides the IR intensity and Raman activity for each mode, which are related to the change in the molecule's dipole moment and polarizability during the vibration, respectively. osti.govarxiv.org
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98) to improve agreement with experimental data. uh.edu These predicted spectra are instrumental in assigning absorption bands in experimental IR and Raman spectra to specific molecular motions, such as bond stretches, bends, and torsions.
Illustrative Data: Selected Predicted Vibrational Frequencies for this compound
| Frequency (cm⁻¹, scaled) | IR Intensity | Raman Activity | Assignment |
| ~2980 | Medium | Strong | C-H asymmetric/symmetric stretches (alkyl) |
| ~2550 | Weak | Strong | S-H stretch |
| ~1735 | Very Strong | Medium | C=O stretch (ester carbonyl) |
| ~1450 | Medium | Medium | CH₂ scissoring / CH₃ asymmetric bending |
| ~1180 | Strong | Weak | C-O stretch (ester) |
| ~1120 | Medium | Medium | C-N stretch |
| ~670 | Medium | Strong | C-S stretch |
Note: Data is illustrative and represents the type of output generated from DFT frequency calculations. Frequencies and intensities are highly dependent on the level of theory.
Applications of Ethyl 2 Methyl D Cysteinate in Advanced Organic Synthesis
Asymmetric Synthesis of Complex Molecules
Asymmetric synthesis is a critical field of chemistry focused on the selective production of a single enantiomer of a chiral molecule, which is particularly important in pharmaceuticals where different enantiomers can have vastly different biological activities. Ethyl 2-methyl-D-cysteinate offers distinct advantages in this domain due to its inherent chirality and conformational rigidity.
Role as a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.orgsigmaaldrich.com The defining feature of an effective auxiliary is its ability to create a diastereomeric intermediate that biases the approach of reagents to one face of the molecule, leading to a high degree of stereoselectivity. researchgate.net
While direct literature on this compound as a chiral auxiliary is limited, derivatives of cysteine and other amino acids are well-established in this role. acs.org The fixed D-stereochemistry at the α-carbon of this compound, combined with the steric bulk of the α-methyl and protected thiol groups, makes it a promising candidate for this application. By attaching this molecule to a prochiral substrate, the auxiliary can direct subsequent reactions such as alkylations or aldol (B89426) condensations. For instance, in an aldol reaction, the auxiliary could control the formation of two new stereocenters simultaneously. wikipedia.org After the desired stereochemistry is set, the auxiliary can be cleaved and potentially recycled.
Table 1: Structural Features of this compound and Their Implications for Use as a Chiral Auxiliary
| Feature | Implication in Asymmetric Synthesis |
| D-Stereocenter | Provides the primary source of chirality to direct stereoselective transformations. |
| α-Methyl Group | Adds steric bulk and restricts bond rotation, enhancing the facial bias and increasing diastereoselectivity. |
| Thiol Group | Offers a site for temporary attachment to substrates and can be used in the design of sulfur-based chiral auxiliaries. sigmaaldrich.com |
| Ethyl Ester | Protects the carboxylic acid and can influence the solubility and reactivity of the auxiliary-substrate conjugate. |
Incorporation into Macrocyclic Structures
Macrocycles are large cyclic molecules that are prevalent in natural products and are of significant interest in drug discovery. The synthesis of these structures often relies on strategic cyclization reactions. The thiol group of cysteine is exceptionally useful for macrocyclization. rsc.org It can readily form disulfide bonds under oxidative conditions or participate in reactions to create stable thioether linkages, effectively "stapling" a peptide or molecule into a cyclic conformation. nih.govoup.com
The incorporation of this compound into a linear precursor offers several advantages for macrocyclization. The nucleophilic thiol side chain can react with an electrophilic group at another position in the molecule to form the cyclic structure. anu.edu.au Furthermore, the α-methyl group introduces a conformational constraint that can pre-organize the linear precursor into a shape favorable for cyclization, potentially increasing reaction yields and influencing the final conformation of the macrocycle. nih.gov The D-chirality adds another layer of structural diversity and is a key feature in many naturally occurring cyclic peptides. nih.gov
Precursor in Natural Product Synthesis
The total synthesis of complex natural products is a benchmark for the capabilities of organic chemistry. This compound serves as a valuable chiral building block for synthesizing molecules that possess its unique structural motifs.
Intermediate in Thiol-containing Natural Products
Many biologically active natural products contain sulfur, often in the form of cysteine or its derivatives. The synthesis of β-methyl-cysteine, a related structure, has been pursued as a key building block for constructing the methyllanthionine bridge found in microbisporicins, a class of potent antibiotics. lsu.edu This highlights the importance of α- and β-methylated cysteine derivatives in accessing complex therapeutic agents.
The enantioselective synthesis of Boc-α-methyl-D-cysteine has been reported via the ring-opening of a β-lactone with a thiol nucleophile, demonstrating a viable pathway to access this class of compounds for further elaboration. acs.org this compound, as a protected and activated form of this amino acid, is an ideal starting material for incorporation into the synthesis of such thiol-containing natural products, including certain lanthipeptides and other ribosomally synthesized and post-translationally modified peptides (RiPPs) that feature D-amino acids and macrocyclic structures. nih.gov
Building Block for Peptide and Peptidomimetic Scaffolds
Peptides are promising therapeutic agents, but their application is often limited by poor stability against degradation by proteases. frontiersin.org Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as enhanced stability and oral bioavailability. This compound is a powerful building block for designing advanced peptides and peptidomimetics due to the combined effects of its D-chirality and α-methylation.
Proteolytic Stability : Natural proteases are highly specific for L-amino acids. Incorporating D-amino acids, such as in this compound, into a peptide sequence renders the peptide highly resistant to enzymatic degradation. nih.govnih.govresearchgate.netlifetein.com This significantly increases the peptide's half-life in biological systems.
Conformational Constraint : The replacement of the α-hydrogen with a methyl group severely restricts the rotational freedom of the peptide backbone. researchgate.net This modification is known to induce specific secondary structures, such as helices (specifically the 3₁₀-helix) or extended conformations, making the peptide more rigid and pre-organized for binding to its biological target. nih.govmdpi-res.comnih.gov This conformational control is crucial for designing peptides with high affinity and selectivity. mdpi.com
Table 2: Comparison of Peptide Properties Based on Cysteine Derivative Incorporation
| Peptide Type | Proteolytic Stability | Conformational Flexibility | Common Secondary Structure |
| Containing L-Cysteine | Low | High | Various (α-helix, β-sheet) |
| Containing D-Cysteine | High nih.govnih.gov | High | Various (often induces turns) |
| Containing α-Methyl-D-Cysteine | High | Low researchgate.net | Constrained (e.g., 3₁₀-helix) nih.gov |
Scaffold for Catalyst and Ligand Design
The design of chiral catalysts and ligands is fundamental to asymmetric synthesis. Cysteine and its derivatives are attractive scaffolds for this purpose due to the unique properties of the thiol group and the inherent chirality of the amino acid backbone.
The sulfur atom in the thiol side chain is a soft Lewis base, making it an excellent ligand for coordinating with a wide range of transition metals, including gold, nickel, and palladium, which are commonly used in catalysis. northeastern.edursc.orgnih.gov By incorporating this compound into a larger ligand structure, its chiral environment can influence the outcome of a metal-catalyzed reaction, leading to the preferential formation of one enantiomer of the product.
Furthermore, the thiol group itself can participate directly in catalysis. Cysteine residues can act as catalysts for various covalent modifications and redox processes. nih.govresearchgate.netnih.gov The development of ligation auxiliaries based on mercaptopyridine structures demonstrates the potential for thiol-containing molecules to catalyze challenging chemical reactions, such as peptide ligations at sterically hindered junctions. nih.gov The rigid and well-defined stereochemistry of this compound makes it an excellent platform for designing novel organocatalysts or sophisticated ligands where precise spatial arrangement is key to achieving high catalytic activity and enantioselectivity.
In-depth Analysis Reveals Limited Publicly Available Data on this compound for Specified Applications
Following an extensive search of scientific literature, chemical databases, and patent repositories, it has been determined that there is insufficient publicly available information to generate a thorough and scientifically accurate article on "this compound" strictly within the confines of the requested outline. The existing research does not provide the specific data required to detail its role in the design of chiral ligands, the development of organocatalysts, or the synthesis of specific sulfur-containing heterocycles as outlined.
The compound , an ester of the unnatural amino acid α-methyl-D-cysteine, is highly specific. While research exists on related compounds such as D-cysteine, L-cysteine ethyl ester, and α-methyl-L-cysteine, these molecules are structurally distinct and their properties and applications cannot be directly and accurately extrapolated to this compound without engaging in speculation. Adhering to the strict instructions to focus solely on this compound and to avoid information outside the explicit scope of the provided outline, it is not possible to construct the requested article.
General concepts related to the specified topics are well-documented for other cysteine derivatives:
Chiral Ligands and Organocatalysis: Cysteine and its various derivatives are known precursors for chiral ligands and organocatalysts due to their inherent chirality and the presence of multiple functional groups (amine, thiol, carboxylic acid). However, no specific studies detailing the design or application of ligands or organocatalysts derived directly from this compound were identified.
Synthesis of Sulfur-containing Heterocycles: The synthesis of thiazolidine (B150603) and thiazine (B8601807) ring systems often utilizes cysteine or its simple esters as starting materials through condensation reactions with aldehydes or ketones. The introduction of a methyl group at the alpha-position of the cysteine backbone, as in the specified compound, would significantly alter the reactivity and steric environment, and specific literature detailing these subsequent reactions for this compound is not available.
Due to this lack of specific research data, providing a detailed, authoritative article as requested is not feasible at this time.
Biochemical and Mechanistic Research Applications of Ethyl 2 Methyl D Cysteinate Analogues
Molecular Interactions with Enzymes and Proteins (In Vitro Studies)
Substrate Analogues for Enzyme Activity Probes
Analogues of Ethyl 2-methyl-D-cysteinate, particularly cysteine esters, serve as valuable tools in probing enzyme activity. Their structural similarity to natural substrates allows them to interact with enzyme active sites, providing insights into catalytic mechanisms and enzyme function. For instance, synthetic substrate analogues are employed in the study of enzymes like mycothiol (B1677580) cysteine ligase (MshC) in Mycobacterium tuberculosis, a key enzyme in mycothiol biosynthesis. researchgate.net By designing and synthesizing molecules that mimic the natural substrate, researchers can investigate enzyme kinetics and inhibition, which is crucial for the development of new therapeutic agents. researchgate.net
The modification of the cysteine scaffold, such as esterification of the carboxyl group and methylation at the alpha-carbon, can alter the molecule's reactivity and binding affinity. These modifications are critical in developing selective probes. For example, the synthesis of S-(carboxymethyl)cysteine analogues of tripeptides has been used to study the biosynthesis of penicillanic acid by isopenicillin-N synthetase in cell-free systems. researchgate.net
| Enzyme Target | Analogue Type | Research Application |
| Mycothiol cysteine ligase (MshC) | Substrate Analogues | Inhibition studies and development of anti-mycobacterial compounds. researchgate.net |
| Isopenicillin-N synthetase | S-(carboxymethyl)cysteine tripeptide analogue | Investigation of penicillin biosynthesis. researchgate.net |
| Various Glycosidases | 2'-deoxy-2'-fluoro derivatives of substrates | Inactivation and mechanistic studies of oligosaccharide processing. researchgate.net |
Competitive Binding Studies at Molecular Level
Competitive binding studies are essential for understanding the interaction between a ligand and its receptor. While direct competitive binding data for this compound is not available, studies on related cysteine analogues provide a framework for its potential applications. In vitro studies have shown that high concentrations of thiol compounds can modulate opioid receptor binding, indicating an interaction at the molecular level. nih.gov
The development of chemical probes often involves creating molecules that can compete with natural ligands for binding sites on proteins. nih.govrsc.org These probes can be tagged with fluorescent or radioactive labels to quantify binding affinity and specificity. The design of such probes based on the this compound scaffold could enable detailed investigations of protein-ligand interactions.
Investigations into Biosynthetic Pathways
Tracers in Metabolic Studies of Sulfur-containing Compounds
Stable-isotope labeled compounds are powerful tools for tracing metabolic pathways. The incorporation of isotopes such as ¹³C and ¹⁵N into cysteine analogues allows for the tracking of their metabolic fate within biological systems. nih.gov For example, the metabolism of L-cysteine in Entamoeba histolytica was investigated using [U-¹³C₃, ¹⁵N]L-cysteine, which revealed the formation of novel metabolites like thiazolidine-4-carboxylic acid and its derivatives. nih.gov This approach helps in identifying new metabolic intermediates and understanding the physiological roles of sulfur-containing amino acids. nih.gov
An analogue like this compound, when appropriately labeled, could be used as a tracer to investigate the metabolic pathways of cysteine and methionine, providing insights into sulfur metabolism in various organisms.
Probes for Cysteine and Methionine Metabolism Research
Cysteine and methionine are central to cellular metabolism, playing roles in protein synthesis, redox regulation, and one-carbon metabolism. nih.gov Chemical probes derived from cysteine are instrumental in studying these pathways. For example, cysteine-reactive probes are widely used in chemical proteomics to study post-translational modifications and enzyme activities. rsc.org
The structural modifications in this compound, namely the ethyl ester and the alpha-methyl group, could influence its uptake and metabolism, making it a potentially useful probe to study specific aspects of cysteine and methionine metabolism. The D-configuration of the amino acid also makes it resistant to degradation by enzymes that are specific for L-amino acids, which could be advantageous in certain experimental designs. nih.gov
Development of Chemical Probes for Biological Systems
The development of chemical probes is a cornerstone of chemical biology, enabling the study and manipulation of biological processes. nih.govrsc.org Cysteine residues in proteins are particularly attractive targets for chemical probes due to their unique reactivity. rsc.orgacs.org
Analogues of this compound, such as D-cysteine ethyl ester (D-CYSee), have been investigated for their cell-permeant properties and their effects on biological systems. nih.govnih.govnih.govfrontiersin.orgnih.gov These lipophilic analogues can more easily cross cell membranes, allowing for the study of intracellular processes. nih.gov The development of such probes can lead to a better understanding of disease mechanisms and the identification of new therapeutic targets. For instance, D-cysteine analogues have been studied for their potential to modulate opioid dependence, suggesting their utility as probes for neurological pathways. frontiersin.orgnih.gov
The synthesis of various cysteine derivatives, such as those with azidoacrylates, allows for site-specific dual functionalization of peptides and proteins, further expanding the toolkit of chemical probes for studying biological systems. acs.org
| Probe Type | Application | Key Feature |
| Cysteine-reactive probes | Chemical proteomics | Selectively react with cysteine residues to study protein function. rsc.org |
| D-cysteine ethyl ester (D-CYSee) | Neurological pathway studies | Cell-permeant properties allow for investigation of intracellular mechanisms. nih.govnih.gov |
| 2-Azidoacrylate cysteine derivatives | Site-specific protein functionalization | Enables dual functionalization at a single cysteine residue. acs.org |
Fluorescent or Isotopic Labeling Strategies
The ability to selectively tag proteins is fundamental to understanding their localization, interaction, and function within the complex cellular environment. Analogues of this compound can be designed to incorporate fluorescent dyes or stable isotopes, providing powerful probes for bioimaging and quantitative proteomics.
Fluorescent Labeling:
Fluorescently labeled this compound analogues can be synthesized to serve as reagents for site-specific protein modification. The thiol group of the cysteine analogue can react with various functional groups on a target protein, allowing for the attachment of a fluorescent reporter. A common strategy involves the reaction of a maleimide-functionalized fluorophore with the cysteine thiol. researchgate.net
One innovative approach to enhance labeling specificity is the Cysteine Metal Protection and Labeling (CyMPL) method. nih.gov This technique involves engineering a minimal metal-binding site (e.g., with a nearby histidine residue) around a target cysteine. nih.gov A divalent metal ion, such as Cd²⁺ or Zn²⁺, can then selectively protect this engineered site while other accessible cysteines are blocked with a non-fluorescent reagent. nih.gov Subsequent removal of the metal ion allows for the specific labeling of the target cysteine with a fluorescent analogue of this compound. nih.gov
Hypothetical Data on Fluorescent Probe Applications:
| Probe Type | Target Protein | Labeling Strategy | Application | Observed Outcome (Hypothetical) |
|---|---|---|---|---|
| Fluorescein-labeled this compound analogue | Kinase X | Maleimide conjugation | Cellular localization studies | Concentration of the probe in the cytoplasm, indicating the primary location of active Kinase X. |
| Rhodamine-labeled this compound analogue | Protease Y | CyMPL-based specific labeling | FRET-based protein interaction assay | Increased FRET signal upon binding of Protease Y to its substrate, allowing for real-time monitoring of the interaction. |
Isotopic Labeling:
Stable isotope labeling is a cornerstone of quantitative mass spectrometry-based proteomics. oup.com this compound analogues can be synthesized with heavy isotopes, such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H). oup.comnih.gov These labeled analogues can be used as internal standards for the accurate quantification of specific proteins or post-translational modifications. oup.com
One strategy involves the metabolic incorporation of isotopically labeled precursors during protein expression. nih.gov For more targeted approaches, synthetic peptides containing an isotopically labeled this compound analogue can be used in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mass spectrometry assays to quantify the corresponding native peptide.
Table of Isotopically Labeled Analogues and Their Applications:
| Isotopically Labeled Analogue | Isotope(s) | Application | Research Finding (Hypothetical) |
|---|---|---|---|
| Ethyl 2-methyl-D-[¹³C₃, ¹⁵N₁]cysteinate | ¹³C, ¹⁵N | Quantitative analysis of protein turnover | Revealed a half-life of 24 hours for Protein Z in response to a specific stimulus. |
| Ethyl 2-methyl-D-[²H₅]cysteinate | ²H | Flux analysis of metabolic pathways involving cysteine | Demonstrated a shift in metabolic flux towards glutathione (B108866) biosynthesis under oxidative stress. |
Activity-Based Protein Profiling (ABPP) Reagents
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to study the active state of enzymes directly in complex biological systems. scispace.com ABPP utilizes chemical probes that covalently bind to the active site of an enzyme, allowing for the visualization and identification of active enzymes. scispace.com Analogues of this compound can be developed into potent and selective ABPP reagents, particularly for targeting cysteine-dependent enzymes like certain proteases and oxidoreductases.
An ABPP probe based on an this compound scaffold would typically consist of three key components: a reactive group that covalently modifies the target enzyme's active site cysteine, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. youtube.com The methyl group on the alpha-carbon of the cysteinate analogue could potentially influence the reactivity and selectivity of the probe.
Key Features of a Hypothetical this compound-based ABPP Probe:
| Probe Component | Function | Example Moiety |
|---|---|---|
| Reactive Group | Covalently modifies the active site cysteine | Electrophilic "warhead" such as an acrylamide (B121943) or chloroacetamide |
| Recognition Element | Provides selectivity for a target enzyme class | Peptide or small molecule scaffold that mimics the enzyme's natural substrate |
| Reporter Tag | Enables detection and/or enrichment of labeled proteins | Fluorescent dye (e.g., rhodamine) or an affinity tag (e.g., biotin) |
Insights into Molecular Mechanisms of Action (Non-Clinical)
Beyond their application as labeling reagents, this compound analogues can be employed in non-clinical studies to gain fundamental insights into the molecular mechanisms of protein function and inhibition.
Inhibition Kinetics and Binding Site Characterization (In Vitro)
Analogues of this compound can be designed as inhibitors of specific enzymes. In vitro kinetic studies are crucial for characterizing the potency and mechanism of these inhibitors. By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor, key kinetic parameters can be determined.
Hypothetical Inhibition Kinetic Data for an this compound Analogue:
| Kinetic Parameter | Definition | Hypothetical Value | Interpretation |
|---|---|---|---|
| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50% | 10 µM | Moderate potency against the target enzyme. |
| Kᵢ | Inhibition constant, reflecting the binding affinity of the inhibitor | 2 µM | Indicates a relatively tight binding to the enzyme. |
| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive) | Competitive | The inhibitor binds to the active site of the enzyme, competing with the natural substrate. |
Binding site characterization can be further achieved using techniques such as site-directed mutagenesis, where key amino acid residues in the putative binding pocket are altered to assess their importance for inhibitor binding.
Structural Biology Studies of Protein-Ligand Complexes
To gain a detailed understanding of how an this compound analogue interacts with its protein target at the atomic level, structural biology techniques are indispensable. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for determining the three-dimensional structure of protein-ligand complexes.
A high-resolution crystal structure can reveal the precise binding mode of the inhibitor, including all the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. This structural information is invaluable for structure-based drug design, enabling the rational optimization of inhibitor potency and selectivity.
NMR spectroscopy can provide complementary information about the dynamics of the protein-ligand interaction in solution. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein, providing valuable structural restraints for modeling the complex. nih.gov
Hypothetical Structural Data for a Protein-Ligand Complex:
| Structural Biology Technique | Type of Information Obtained | Key Finding (Hypothetical) |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex | The ethyl ester group of the analogue forms a hydrogen bond with a backbone amide of Gly123 in the active site. The methyl group is situated in a small hydrophobic pocket. |
| NMR Spectroscopy (STD NMR) | Identification of ligand epitopes in close contact with the protein | Strong saturation transfer observed for the protons of the ethyl group, confirming its interaction with the protein. |
Future Research Directions and Emerging Areas
Advancements in Stereoselective Synthetic Methodologies
The synthesis of α,α-disubstituted α-amino acids like ethyl 2-methyl-D-cysteinate presents a considerable challenge due to the steric hindrance around the quaternary carbon center. nih.gov Current research is focused on developing more efficient and highly stereoselective synthetic routes.
Future advancements are expected in the following areas:
Asymmetric Catalysis: The development of novel chiral catalysts, including organocatalysts and transition metal complexes, will be crucial for achieving high enantioselectivity in the synthesis of α-methylated amino acids. rsc.orgmdpi.com Research into bifunctional catalysts that can control multiple stereocenters in a single step is a promising avenue.
Enzymatic and Biocatalytic Methods: The use of enzymes and engineered microorganisms offers a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov Future work will likely involve the discovery and engineering of enzymes capable of catalyzing the stereospecific methylation of cysteine derivatives.
Memory of Chirality: This strategy involves the use of a chiral substrate to induce asymmetry in the product without the need for a chiral auxiliary or catalyst. Further exploration of this phenomenon in the context of α-amino acid synthesis could lead to more atom-economical and efficient processes.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High enantioselectivity, broad substrate scope | Development of novel chiral ligands and organocatalysts |
| Biocatalysis | High stereospecificity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering for targeted transformations |
| Memory of Chirality | Atom economy, no need for external chiral source | Understanding and controlling the transfer of chirality |
Exploration of Novel Reactivity and Transformations
The unique structural features of this compound, namely the thiol group and the sterically hindered ester, open up possibilities for novel chemical transformations.
Emerging areas of exploration include:
Thiol-Ene and Thiol-Yne Click Chemistry: The highly reactive thiol group can be utilized in "click" reactions to conjugate this compound to other molecules, such as polymers, peptides, and surfaces.
Metal-Catalyzed Cross-Coupling Reactions: The development of new methods for the functionalization of the thiol group via transition metal-catalyzed cross-coupling reactions will expand the range of accessible derivatives.
Oxidative and Reductive Chemistry: Investigating the oxidation of the thiol to form disulfides, sulfenic acids, sulfinic acids, and sulfonic acids, as well as the reduction of the ester group, will provide access to a diverse array of new compounds with potentially interesting biological activities. rsc.org
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. mit.edumtak.hu
The integration of these technologies into the synthesis of this compound and its derivatives is expected to:
Improve Reaction Optimization: Flow reactors allow for the rapid screening of reaction conditions, leading to faster optimization and higher yields. chimia.ch
Enhance Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.
Enable On-Demand Synthesis: Automated platforms can be programmed to synthesize a library of derivatives for high-throughput screening in drug discovery. researchgate.net A fully automated fast-flow instrument has been developed for the manufacturing of peptide chains up to 164 amino acids long. mit.edu
| Technology | Impact on Synthesis | Future Outlook |
| Flow Chemistry | Faster reaction times, improved heat and mass transfer, enhanced safety | Development of multi-step continuous flow processes for complex derivatives |
| Automated Synthesis | High-throughput synthesis of compound libraries, reproducible results | Integration with artificial intelligence for predictive synthesis and optimization |
Applications in Materials Science and Polymer Chemistry
The unique properties of this compound make it an attractive monomer for the synthesis of novel polymers and materials.
Potential applications include:
Biodegradable Polymers: The ester linkage can be hydrolyzed under physiological conditions, making polymers derived from this amino acid potentially biodegradable. The presence of an α-methyl group can influence the rate of degradation. rsc.org
Functional Polymers: The thiol group can be used to introduce specific functionalities into the polymer backbone or as a site for cross-linking.
Self-Assembling Materials: The chiral nature of the molecule can be exploited to create polymers that self-assemble into ordered nanostructures with potential applications in electronics and photonics.
Computational Design and Prediction of New Derivatives
Computational methods are becoming increasingly powerful tools in the design and discovery of new molecules with desired properties. nih.govchemrxiv.org
In the context of this compound, computational approaches can be used to:
Predict Biological Activity: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design new derivatives with enhanced biological activity. nih.govmdpi.com
Model Polymer Properties: Molecular dynamics simulations can be used to predict the conformational preferences and material properties of polymers derived from this compound.
Guide Synthetic Efforts: Computational analysis can help to identify the most promising synthetic targets, thereby saving time and resources in the laboratory. researchgate.net Predictive models can also be built to correlate amino acid profiles with the properties of resulting compounds. mdpi.com
| Computational Method | Application | Desired Outcome |
| Molecular Docking | Predicting binding affinity to biological targets | Design of potent enzyme inhibitors or receptor ligands |
| QSAR | Correlating chemical structure with biological activity | Identification of key structural features for desired activity |
| Molecular Dynamics | Simulating the behavior of molecules and materials over time | Prediction of polymer folding and material properties |
Expanded Role in Sustainable Chemistry and Green Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. nih.govmdpi.com
Future research in the green synthesis of this compound will focus on:
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the amino acid.
Solvent-Free and Aqueous Reactions: Developing synthetic methods that minimize or eliminate the use of volatile organic solvents. mdpi.com The use of water as a solvent is a key aspect of green chemistry. mdpi.com
Catalytic Methods: Employing catalytic methods to improve atom economy and reduce waste. synthiaonline.com
The development of greener synthetic routes will not only reduce the environmental footprint of producing this compound but also make it a more economically viable building block for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-methyl-D-cysteinate, and how do reaction conditions influence yield and stereochemical purity?
- Methodological Answer: Common synthetic approaches include esterification of 2-methyl-D-cysteine with ethanol under acidic catalysis (e.g., HCl or H₂SO₄) or via carbodiimide-mediated coupling. Reaction temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios (e.g., 1:1.2 cysteine:ethanol) must be optimized to minimize racemization. Characterization via chiral HPLC (e.g., Chiralpak® columns) and / NMR can validate stereochemical integrity .
Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?
- Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy : Compare chemical shifts (e.g., methyl ester protons at δ 1.2–1.4 ppm) and signals (e.g., carbonyl at ~170 ppm) with literature data.
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular ion confirmation (expected [M+H]⁺ ≈ 178.2 g/mol).
- Chiral Chromatography : Use validated HPLC methods with retention time matching to reference standards.
Purity should exceed 95% for research-grade material, verified via integration of chromatographic peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound across different studies?
- Methodological Answer: Discrepancies often arise from solvent effects, impurities, or instrumental calibration. Steps to address this:
- Cross-Validation : Replicate measurements using independent techniques (e.g., X-ray crystallography for absolute configuration).
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
- Meta-Analysis : Systematically review raw data from prior studies (e.g., solvent parameters, temperature) to identify confounding variables .
Q. What experimental design strategies optimize enantiomeric excess (ee) in this compound synthesis?
- Methodological Answer:
- Taguchi Design : Test factors like catalyst type (e.g., lipases vs. Brønsted acids), solvent (polar aprotic vs. nonpolar), and reaction time.
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature × pH) to maximize ee.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track esterification progress and adjust conditions dynamically .
Q. How should researchers address batch-to-batch variability in biological activity studies involving this compound?
- Methodological Answer:
- Quality Control Protocols : Standardize synthesis, purification (e.g., flash chromatography), and storage conditions (e.g., inert atmosphere, −20°C).
- Blind Testing : Use third-party labs to verify compound identity and activity.
- Statistical Power Analysis : Ensure sample sizes are sufficient to detect true effects amid variability (e.g., ANOVA with post-hoc tests) .
Data Management and Ethical Considerations
Q. What are best practices for documenting and sharing spectroscopic data for this compound?
- Methodological Answer:
- FAIR Principles : Ensure data are Findable (e.g., depositing in ChemSpider or PubChem), Accessible (open-access formats), Interoperable (SMILES strings, .cif files), and Reusable (metadata-rich descriptions).
- Supplementary Materials : Include raw NMR FID files, HPLC chromatograms, and crystallographic data in appendices or repositories .
Q. How can researchers mitigate ethical risks in handling this compound, particularly in toxicity studies?
- Methodological Answer:
- Institutional Review : Obtain approval from ethics committees for in vivo or cell-based assays, adhering to OECD guidelines.
- Safety Protocols : Use fume hoods for synthesis, PPE (gloves, goggles), and MSDS-compliant disposal methods.
- Transparency : Disclose all adverse events in publications, even if statistically non-significant .
Contradiction and Knowledge Gap Analysis
Q. What systematic approaches identify gaps in the literature on this compound’s mechanistic pathways?
- Methodological Answer:
- PRISMA Framework : Conduct a systematic review with search strings (e.g., "this compound AND kinetics") across PubMed, SciFinder, and Web of Science.
- Cochrane Risk of Bias Tool : Evaluate study quality (e.g., blinding, randomization) to prioritize high-confidence findings.
- Dose-Response Meta-Analysis : Quantify relationships between concentration and biological effects across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
